![molecular formula C22H18O5S B2951244 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate CAS No. 433312-34-6](/img/structure/B2951244.png)
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate, has been a topic of interest in recent years . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . Various strategies for the synthesis of thiophene derivatives have been highlighted in the literature from 2012 to 2020 .Molecular Structure Analysis
The molecular structure of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate is based on a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene nucleus-containing compounds show various activities . For example, certain compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s . The specific chemical reactions of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate are not detailed in the available literature.Scientific Research Applications
Anticoronaviral Agent
The compound is listed as an anticoronaviral agent . Anticoronaviral agents inhibit the activity of coronaviruses, which are a group of viruses known to cause diseases in mammals and birds. In humans, they cause respiratory tract infections that can range from mild to lethal.
Antimicrobial Activity
Thiophene derivatives, such as this compound, have been reported to possess antimicrobial activity . They can be effective against various microbial species, making them potentially useful in the development of new antimicrobial drugs.
Antifungal Activity
In addition to their antimicrobial properties, thiophene derivatives are also known for their antifungal activity . They can inhibit the growth of fungi, which can be beneficial in treating fungal infections.
Antioxidant Activity
Thiophene derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Activity
Some thiophene derivatives have shown potential anticancer activity . They can inhibit the growth of cancer cells, making them potential candidates for cancer treatment.
Anticorrosion Activity
Thiophene derivatives have been reported to possess anticorrosion properties . This makes them potentially useful in industries where metal corrosion is a concern.
Drug Development
The compound’s intriguing properties make it a potential candidate for drug development. It could be explored for various purposes in medicinal chemistry.
Material Science
The compound could also find applications in material science. Its unique chemical structure could be beneficial in the development of new materials with desired properties.
Future Directions
Thiophene and its substituted derivatives, including 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . This has attracted great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5S/c1-25-16-6-3-5-15(13-16)22(24)27-21-14-17(26-2)8-10-19(21)20(23)11-9-18-7-4-12-28-18/h3-14H,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSONBPWLOJIQDQ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate |
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